2-{[5-(4-chlorophenyl)-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide
Overview
Description
2-{[5-(4-chlorophenyl)-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C25H23ClN4O2S and its molecular weight is 479.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 478.1230249 g/mol and the complexity rating of the compound is 613. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of complex triazole derivatives, including those similar to the specified chemical, involves multiple steps, starting from basic building blocks to achieve the desired structure. These processes often require the formation of triazole rings, which are known for their versatility and presence in compounds with significant biological activities. The methodologies can involve cyclization reactions, substitutions, and the introduction of various functional groups to achieve the target compound's structure. Such synthetic routes are fundamental in medicinal chemistry for the development of new drugs and in materials science for creating novel materials with specific properties.
Biological Activities and Applications
Triazole derivatives, including compounds structurally related to the mentioned chemical, are extensively studied for their biological activities. These activities can range from antimicrobial to anticancer properties, depending on the specific substituents and the overall molecular architecture. The presence of a triazole ring often confers a compound with the ability to interact with various biological targets, such as enzymes or receptors, leading to potential therapeutic applications. Moreover, the specific substituents attached to the triazole ring can significantly influence the compound's selectivity and potency towards its biological targets.
Potential for Material Science
Apart from biomedical applications, compounds with complex structures such as the one might find use in material science, serving as building blocks for the synthesis of organic compounds with unique physical or chemical properties. These properties can include fluorescence, conductivity, or stability, making them suitable for use in sensors, electronic devices, or as part of supramolecular assemblies.
References
- For an overview of the synthesis and applications of triazole derivatives in medicinal chemistry: Synthesis of some novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide and investigation of their lipase and α-glucosidase inhibition.
- For insights into the synthesis and antimicrobial evaluation of triazole compounds containing thioamide groups: Synthesis, Structure and Biological Activities of Novel Triazole Compounds Containing Thioamide Group.
Properties
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-(4-ethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN4O2S/c1-3-17-8-14-20(15-9-17)30-24(18-10-12-19(26)13-11-18)28-29-25(30)33-16-23(31)27-21-6-4-5-7-22(21)32-2/h4-15H,3,16H2,1-2H3,(H,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJAPWUHUABULE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3OC)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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